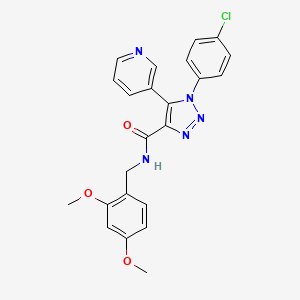

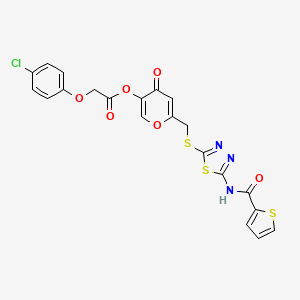

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that incorporate multiple heterocyclic structures, such as thiadiazole, pyran, and thiophene moieties. These structures are known for their diverse biological activities and applications in pharmaceutical chemistry. The integration of these rings into a single molecule suggests potential multifaceted chemical properties and activities.

Synthesis Analysis

The synthesis of compounds containing thiophene, thiadiazole, and pyran units often involves multistep reactions, starting from simple precursors to achieve the complex final structure. A typical synthesis route may involve the formation of the thiophene or thiadiazole ring followed by coupling reactions to introduce the pyran unit and further functionalization with chlorophenoxy acetate. The precise synthesis conditions, such as reaction temperatures, solvents, and catalysts, are crucial for the yield and purity of the final compound (Fedotov & Hotsulia, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, S, O), which significantly influence the chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, providing insights into the arrangement of atoms, the geometry of the molecule, and the conformational flexibility which impacts its biological activity (Kumara et al., 2018).

Chemical Reactions and Properties

The functional groups present in the molecule, such as carboxamido, thioether, and chlorophenoxy, offer a variety of chemical reactivities. These include the potential for nucleophilic substitution reactions, addition reactions at the pyran 4-oxo group, and the formation of coordination complexes with metals. The presence of these functional groups also suggests a potential for diverse chemical transformations, enabling the synthesis of derivative compounds with tailored properties (Eltamany et al., 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of the compound are influenced by its molecular structure. The heterocyclic rings and the substituents contribute to the compound's lipophilicity, which is a critical parameter in determining its solubility in organic solvents versus water. These properties are essential for the compound's application in chemical synthesis and potential pharmaceutical use (Shen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox potential, are central to understanding the compound's interactions in chemical and biological systems. The electron-rich thiophene and thiadiazole rings may participate in π-π interactions, while the carboxamido group can engage in hydrogen bonding, affecting the compound's binding affinity to biological targets (Kanwal et al., 2022).

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

- Synthesis of Functionalized Thiophene-Based Pyrazole Amides : Pyrazole-thiophene-based amide derivatives, such as 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide, were synthesized using various methodologies. These compounds showed moderate to good yields and were found to have significant non-linear optical (NLO) properties. Compounds like (9f) exhibited better NLO responses, suggesting potential applications in materials science and photonics (Kanwal et al., 2022).

Antimicrobial Applications

- Novel Antimicrobial Agents : A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized. These compounds showed in vitro antibacterial and antifungal activities against various pathogens, suggesting their potential as antimicrobial agents (Desai et al., 2011).

Anticancer Research

- Synthesis and Anticancer Activity of Thiophene Derivatives : New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and tested for in vitro cytotoxicity. These thiophene-based compounds exhibited good inhibitory activity against various cell lines, highlighting their potential in cancer therapy (Atta & Abdel‐Latif, 2021).

- Synthesis and In Vivo Anticancer Effects of Thioxothiazolidin-4-one Derivatives : Novel thioxothiazolidin-4-one derivatives showed significant anti-tumor and antiangiogenic effects in mouse models. These findings suggest these compounds as potential candidates for anticancer therapy, capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Molecular and Structural Analysis

- Synthesis and Spectral Characterization : A novel pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and characterized, providing insights into the molecular structure and interactions. This research contributes to the understanding of molecular geometries and electronic structures of such compounds (Kumara et al., 2018).

Photovoltaic Applications

- Bridged Bithiophene-Based Conjugated Polymers : The study on the synthesis of donor−acceptor random copolymers using thiophene units demonstrated their potential in photovoltaic applications. These polymers showed adjustable optical band gaps, suggesting their use in solar energy technologies (Chen et al., 2010).

Propriétés

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O6S3/c22-12-3-5-13(6-4-12)30-10-18(27)31-16-9-29-14(8-15(16)26)11-33-21-25-24-20(34-21)23-19(28)17-2-1-7-32-17/h1-9H,10-11H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZCZUONEUMBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)